Cas no 928-51-8 (4-chlorobutan-1-ol)

4-chlorobutan-1-ol structure
4-chlorobutan-1-ol structure
Product Name:4-chlorobutan-1-ol
CAS No:928-51-8
Molecular Formula:C4H9ClO
Molecular Weight:108.566660642624
MDL:MFCD00002967
CID:40263
PubChem ID:13569

4-chlorobutan-1-ol Properties

Names and Identifiers

    • 4-chloro-1-butanol
    • 4-Chloro-1-butanol, Pract.
    • 4-Chloro-1-butanol (contains varying amounts of Tetrahydrofuran)
    • 4-Chloro-1-butanol (Technical Grade)
    • 4-Chlorobutan-1-ol
    • : 4-Chloro-1-butanol
    • 1-Butanol,4-chloro
    • 1-chlorobutanol
    • 4-Chlorbutan-1-ol
    • 4-chloro-1-butano
    • 4-Chlorobutane-1-ol
    • 4-CHLOROBUTANOL
    • 4-CHLOROBUTANOL-1
    • 4-Chlorolbutanol
    • 4-Choro-1-bytanol
    • 4-hydroxybutyl chloride
    • hydroxypropyl methyl chloride
    • tetramethylene chlorohydrin
    • Tetramethylene Chlorohydrin (contains varying amounts of Tetrahydrofuran)
    • 1-BUTANOL, 4-CHLORO-
    • 4-Chloro-1-butane-ol
    • 4-chloro-butan-1-ol
    • 4-Chlorbutan-1-ol [German]
    • 42EI3I5AY0
    • HXHGULXINZUGJX-UHFFFAOYSA-N
    • 4chloro-1-butanol
    • 4-chloranylbutan-1-ol
    • PubChem23235
    • WLN: Q4G
    • hydroxypr
    • 4-Chloro-1-butanol(contains varying amounts of Tetrahydrofuran)
    • 4-Chloro-1-butanol (ACI)
    • 1-Chloro-4-butanol
    • 2-(2-Chloroethyl)ethanol
    • 4-Chloro-1-hydroxybutane
    • 4-Chlorobutyl alcohol
    • NSC 10810
    • ω-Chlorobutanol
    • 4-Chloro-1-butanol, Tech grade
    • .OMEGA.-CHLOROBUTANOL
    • MFCD00002967
    • 1Butanol, 4chloro
    • SCHEMBL1041
    • EN300-20000
    • J-514880
    • CHEMBL2260957
    • OMEGA-CHLOROBUTANOL
    • F0001-2232
    • CS-0022417
    • 4-01-00-01550 (Beilstein Handbook Reference)
    • NS00039494
    • DTXCID8048818
    • 4Chlorobutan1ol
    • STL481896
    • UNII-42EI3I5AY0
    • STR03656
    • CCRIS 7507
    • AKOS009031610
    • AI3-14616
    • 4Chloro1butaneol
    • EINECS 213-175-5
    • DB-027021
    • doi:10.14272/HXHGULXINZUGJX-UHFFFAOYSA-N.1
    • 928-51-8
    • NSC10810
    • NSC-10810
    • BRN 1731408
    • A844366
    • 4-Chloro-1-butanol, technical grade, ~85%
    • Q229943
    • CHEBI:87310
    • DTXSID2061301
    • F11085
    • 4chlorobutanol
    • 4Chlorbutan1ol
    • MDL: MFCD00002967
    • InChIKey: HXHGULXINZUGJX-UHFFFAOYSA-N
    • Inchi: 1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2
    • SMILES: ClCCCCO
    • BRN: 1731408

Computed Properties

  • Exact Mass: 108.03400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 108.034193
  • Heavy Atom Count: 6
  • Complexity: 23.5
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.8
  • Surface Charge: 0
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • LogP: 0.99770
  • PSA: 20.23000
  • Refractive Index: n20/D 1.453(lit.)
  • Boiling Point: 84-85 °C/16 mmHg(lit.)
  • Flash Point: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
  • Solubility: Soluble in methanol, chloroform, and dimethyl sufoxide.
  • Color/Form: Colorless transparent viscous liquid
  • Solubility: Soluble in ethanol and ether.
  • Sensitiveness: Sensitive to air
  • Density: 1.088 g/mL at 25 °C(lit.)

4-chlorobutan-1-ol Security Information

4-chlorobutan-1-ol Customs Data

  • HS CODE:29055910
  • Customs Data:

    China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-chlorobutan-1-ol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034FN-5g
4-Chloro-1-Butanol
928-51-8 85%
5g
$11.00 2025-02-19
A2B Chem LLC
AB44915-5g
4-Chloro-1-butanol, Tech grade
928-51-8 95%
5g
$18.00 2024-07-18
Aaron
AR0034NZ-5g
4-Chloro-1-butanol
928-51-8 85%
5g
$5.00 2025-01-21
abcr
AB171870-25 g
4-Chloro-1-butanol, tech., 85%; .
928-51-8 85%
25 g
€68.20 2023-07-20
Ambeed
A691151-5g
4-Chlorobutan-1-ol
928-51-8 85%
5g
$14.0 2025-03-01
Apollo Scientific
OR13226-500g
4-Chlorobutan-1-ol
928-51-8 90+%
500g
£70.00 2025-02-19
Chemenu
CM115958-25g
4-Chloro-1-butanol
928-51-8 95%+
25g
$58 2022-09-28
Enamine
EN300-20000-0.05g
4-chlorobutan-1-ol
928-51-8 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-2232-0.25g
4-chlorobutan-1-ol
928-51-8 95%+
0.25g
$18.0 2023-09-07
Oakwood
097634-1g
4-Chloro-1-butanol
928-51-8 80%
1g
$10.00 2024-07-19

4-chlorobutan-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Molybdenum hexacarbonyl Solvents: Carbon tetrachloride ;  3 h, 140 °C; 140 °C → 20 °C
Reference
Process for producing α,ω-chloroalkanols (chlorohydrins)
, Russian Federation, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
New method of preparation of 1-bromo-4-chlorobutane
Servigne, Marcel; Szarvasi, Etienne; Neuvy, Liliane, Compt. rend., 1955, 241, 963-4

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  65 °C → 98.5 °C; 0.5 h, 1.25 MPa, 98.5 °C
Reference
Green method for continuously preparation of 4-chloro-1-butanol
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Zinc chloride
Reference
Substitution of 1-halo-alkynes by organometallic copper derivatives. Route to a new class of synthons: application to the synthesis of bombykol
Commercon, A.; Normant, J. F.; Villieras, J., Tetrahedron, 1980, 36(9), 1215-21

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
Remarkable deprotection of THP and THF ethers catalyzed by cerium ammonium nitrate (CAN) under neutral conditions
Marko, Istvan E.; Ates, Ali; Augustyns, Benoit; Gautier, Arnaud; Quesnel, Yannick; et al, Tetrahedron Letters, 1999, 40(30), 5613-5616

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride ;  4 h, 50 - 55 °C
Reference
Preparation of cyclopropanecarboxylic acid from waste THF
Yang, Axi; Ge, Jilong, Huagong Shikan, 2002, 16(3), 37-39

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Hydrochloric acid Solvents: Methanol
Reference
Addition of organolithiums to substituted imines. III. Addition of organolithiums with functional groups to aldimines
Huet, Jean, Bulletin de la Societe Chimique de France, 1964, (5), 967-72

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis of higher acetylenic ethers
Kovalev, B. G.; Matveeva, E. D.; Stan, V. V.; Vovk, G. A.; Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2032-8

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  1.5 h, reflux
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  10 min, 10 °C
1.3 Solvents: Dichloromethane ;  1 h, rt
Reference
Facile reduction of carboxylic acids, esters, acid chlorides, amides and nitriles to alcohols or amines using NaBH4/BF3.Et2O
Cho, Su-Dong; Park, Yong-Dae; Kim, Jeum-Jong; Falck, J. R.; Yoon, Yong-Jin, Bulletin of the Korean Chemical Society, 2004, 25(3), 407-409

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, rt → 65 °C
Reference
Synthesis of pranlukast
Zhang, Yue; Song, Hai-wen; Yu, Yi-feng; Liu, Ting-ting; Xu, Shi-Xia; et al, BioTechnology: An Indian Journal, 2013, 8(7), 987-991

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Hydrochloric acid
Reference
A new synthesis of 5-fluorovaleric acid and its ester and glyceride and their use for hardening the tooth and for prophylaxis of dental caries
Ott, Erwin; Piller, Georg; Schmidt, Hans Joachim, Helvetica Chimica Acta, 1956, 39, 682-5

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis of melatonin (N-acetyl-5-methoxytryptamine)
Liu, De-chen.; Guo, Qing-hua; Guo, Ting-qiao, Jingxi Huagong, 2000, 17(3), 130-131

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  5 h, reflux; reflux → 105 °C; 105 °C → rt
Reference
Synthesis of naproxcinod
Cao, Liang; Li, Hui; Zhang, Kai; Du, Yumin; Guo, Haibo, Zhongguo Yiyao Gongye Zazhi, 2009, 40(9), 644-645

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  0.5 h, 103 °C
Reference
Synthesis of 4-chlorobutanal dimethyl acetal
Liu, Dechen; Fang, Deren; Liu, Xuemei, Zhongguo Yiyao Gongye Zazhi, 2005, 36(12),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  30 min, 103 °C
Reference
Synthesis of N,N-dimethyltryptamine derivative
Liu, De-chen; Jiang, Ai-li; Guo, Qing-hua, Jingxi Huagong, 2002, 19(7), 385-387

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Hydrochloric acid Solvents: Water
Reference
The preparation of the six n-octynoic acids
Newman, Melvin S.; Wotiz, John H., Journal of the American Chemical Society, 1949, 71, 1292-7

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 90 °C; 3 h, 86 - 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, 15 °C
Reference
Method for preparation of 4-(dimethylamino)butanal dimethyl acetal
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Tetramethylene chlorohydrin (4-chlorobutan-1-ol)
Starr, Donald; Hixon, R. M., Organic Syntheses, 1937, 17, 84-5

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  reflux; reflux → 105 °C
Reference
Synthesis of 4-aminobutyraldehyde ethylene acetal
Li, Hai-jun; Du, Wen-yue; Zhong, Yu-fang, Huaxue Shiji, 2011, 33(4), 363-364

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Triphenylphosphine-tetrachloromethane-promoted chlorination and cyclodehydration of simple diols
Barry, Carey N.; Evans, Slayton A. Jr., Journal of Organic Chemistry, 1981, 46(16), 3361-4

4-chlorobutan-1-ol Raw materials

4-chlorobutan-1-ol Preparation Products

4-chlorobutan-1-ol Suppliers

Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:928-51-8)
MR./MRS.:FEI XIAO JIE
Phone:18662920632
Email:3485543679@qq.com
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:928-51-8)
MR./MRS.:SUN YAO
Phone:18064098002
Email:1248580055@qq.com
Hubei Fangde New Material Co., Ltd
Audited Supplier Audited Supplier
(CAS:928-51-8)
MR./MRS.:YANG QIN
Phone:18086096695
Email:1462312301@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:928-51-8)
MR./MRS.:CAI JING LI
Phone:18662931390
Email:507167383@qq.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:928-51-8)
MR./MRS.:CHEN DAN DAN
Phone:15827180502
Email:1148980033@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:928-51-8)
MR./MRS.:JI ZHI SHI JI
Phone:18117592386
Email:3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:928-51-8)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:928-51-8)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

4-chlorobutan-1-ol Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-51-8)4-Chloro-1-butanol
sfd10866
Purity:99.9%
Quantity:200kg
Price($):discuss personally
Amadis Chemical Company Limited
(CAS:928-51-8)4-chlorobutan-1-ol
A1207460
Purity:99%
Quantity:500g
Price($):309.0